molecular formula C24H32N2O2S B2380546 2-(4-(isopropylthio)phenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide CAS No. 1219913-71-9

2-(4-(isopropylthio)phenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide

Cat. No. B2380546
CAS RN: 1219913-71-9
M. Wt: 412.59
InChI Key: AKVBFFBAVIQHNR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely used in research or industrial applications . It contains several functional groups, including an isopropylthio group, a phenyl group, a morpholino group, and a p-tolyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The morpholino group would likely form a ring structure, while the phenyl and p-tolyl groups would likely form aromatic ring structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. It could potentially have a variety of effects depending on its structure and the context in which it is used .

Future Directions

The future directions for this compound would likely depend on its properties and potential applications. It could potentially be used in a variety of research or industrial applications .

properties

IUPAC Name

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2S/c1-18(2)29-22-10-6-20(7-11-22)16-24(27)25-17-23(26-12-14-28-15-13-26)21-8-4-19(3)5-9-21/h4-11,18,23H,12-17H2,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVBFFBAVIQHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)SC(C)C)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(isopropylthio)phenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide

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